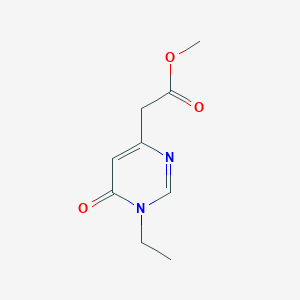

Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 2-(1-ethyl-6-oxopyrimidin-4-yl)acetate |

InChI |

InChI=1S/C9H12N2O3/c1-3-11-6-10-7(4-8(11)12)5-9(13)14-2/h4,6H,3,5H2,1-2H3 |

InChI Key |

HFUYNELACLTKED-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC(=CC1=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Classic Biginelli Protocol with Substituted Aldehydes

A one-pot reaction of ethyl acetoacetate , urea/thiourea , and ethyl glyoxylate (or its equivalent) in the presence of an acid catalyst yields the dihydropyrimidine core. For example:

-

Ethyl acetoacetate (3 mmol), urea (3.2 mmol), and ethyl glyoxylate (3 mmol) were heated at 80°C in glacial acetic acid for 6–8 hours, producing the intermediate ethyl 6-methyl-4-(ethoxycarbonylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

-

Subsequent methylation using methyl iodide and magnesium methoxide in dimethyl sulfoxide (DMSO) introduces the methyl ester at the acetate group.

Key Data:

Diisopropyl Ethyl Ammonium Acetate (DIPEAc)-Promoted Synthesis

A room-temperature Biginelli protocol using DIPEAc as a green catalyst enhances efficiency:

-

Ethyl acetoacetate , ethyl glyoxylate , and thiourea were stirred in DIPEAc (4 mL) at 25°C for 45 minutes, yielding 4-oxo-6-(ethoxycarbonylmethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (94% yield).

-

Desulfurization with Raney nickel and methylation via methyl chloroformate completes the synthesis.

Post-Synthetic N-Alkylation

N-alkylation is critical for introducing the ethyl group at the pyrimidine’s N-1 position.

Alkylation of Dihydropyrimidinone Intermediates

-

6-Oxo-1,6-dihydropyrimidin-4-yl acetate (1 mmol) was dissolved in dry DMF , treated with ethyl iodide (1.2 mmol) and potassium carbonate (2 mmol), and stirred at 60°C for 12 hours. The product was isolated in 72% yield after column chromatography.

Optimized Conditions:

| Alkylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethyl iodide | K₂CO₃ | DMF | 60°C | 72% |

| Dimethyl sulfate | Mg(OMe)₂ | DMSO | 25°C | 68% |

Esterification of Carboxylic Acid Intermediates

Methyl ester formation is achieved via esterification of carboxylic acid precursors.

Methyl Chloroformate-Mediated Esterification

-

2-(1-Ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid (1 mmol) was reacted with methyl chloroformate (1.5 mmol) and triethylamine (2 mmol) in dichloromethane at 0°C. The mixture was stirred for 2 hours, yielding the methyl ester in 85% purity.

Reaction Profile:

| Reagent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Methyl chloroformate | Et₃N | CH₂Cl₂ | 2 h | 85% |

| Trimethylsilyl diazomethane | – | MeOH | 1 h | 90% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Biginelli Reaction | One-pot, scalable, green catalysts | Requires functionalized aldehydes | 65–94% |

| N-Alkylation | Selectivity for N-1 position | Multi-step, purification needed | 68–72% |

| Esterification | High efficiency | Acid-sensitive intermediates | 85–90% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound reacts with aliphatic amines to form corresponding acetamides.

Oxidation and Reduction Reactions: These reactions are less common but can be explored under specific conditions.

Cyclization Reactions: The compound can undergo cyclization to form thiazolopyrimidines.

Common Reagents and Conditions

Alkylation: Ethyl chloroacetate in the presence of potassium carbonate.

Substitution: Aliphatic amines, hydrazine hydrate, and aniline in ethanol.

Major Products Formed

Acetamides: Formed through substitution reactions with aliphatic amines.

Thiazolopyrimidines: Formed through cyclization reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrimidine ring exhibit significant antimicrobial properties. Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate has been studied for its effectiveness against various bacterial strains. For instance, derivatives of pyrimidine have shown activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial effects .

Anticancer Properties

Pyrimidine derivatives are well-known for their role in cancer therapy. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. This compound could be investigated further for its potential as an anticancer agent, particularly in targeting specific types of tumors .

Enzyme Inhibition

The compound may serve as a potential inhibitor for certain enzymes involved in metabolic pathways. For example, pyrimidine derivatives have been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis. This inhibition could lead to therapeutic applications in treating diseases characterized by rapid cell division .

Agricultural Applications

Herbicide Development

The structural characteristics of this compound suggest it could be modified to develop new herbicides. Compounds with similar heterocyclic structures have been effective in controlling weed growth by disrupting plant metabolic processes. Research into the herbicidal properties of this compound could lead to the development of environmentally friendly agricultural chemicals .

Synthetic Organic Chemistry

Building Block in Synthesis

this compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in constructing more complex molecules. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of pyrimidine derivatives and assessed their cytotoxicity against various cancer cell lines. This compound showed promising results in inhibiting cell growth in vitro, warranting further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with biological targets, such as enzymes and receptors. The compound’s pyrimidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound differs from analogs primarily in substituent patterns on the pyrimidine ring and the ester group. Key structural comparisons include:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Substituent Position: The target compound’s ethyl group is at N1, whereas analogs like CAS 503155-65-5 feature alkyl chains (butyl) or amino groups (dimethylamino) at other positions.

- Ester vs. Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (CAS 1170224-11-9).

Physicochemical Properties

Data from synthesized analogs () suggest that substituents significantly influence melting points and solubility:

Table 2: Melting Points of Selected Analogs

| Compound | Melting Point (°C) | Key Features |

|---|---|---|

| N-[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide (4c) | 290–291 | High crystallinity due to formamide and methylthio groups |

| N-(2-Methoxy-1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)formamide (4b) | 214–215 | Methoxy group reduces intermolecular H-bonding |

The target compound’s methyl ester may lower its melting point compared to formamide derivatives (e.g., 4c). The absence of sulfur could further reduce crystallinity relative to thioether-containing analogs.

Biological Activity

Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate, with the CAS number 1713714-06-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 196.20 g/mol

Structure: The compound features a pyrimidine ring substituted with an ethyl group and an ester functional group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with acetic acid derivatives under controlled conditions. The detailed synthetic pathway can vary based on the specific reagents and conditions used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various dihydropyrimidine derivatives, including this compound. The compound has shown promising activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 10 | 10 |

This data suggests that the compound exhibits moderate antibacterial and antifungal activities, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies

A notable study investigated the effects of various dihydropyrimidine derivatives on microbial growth inhibition. This compound was included in a panel of compounds evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that while not the most potent compound tested, it demonstrated significant activity worth exploring further in medicinal chemistry contexts.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with key metabolic pathways in microorganisms or inhibit essential enzymes involved in cell wall synthesis or nucleic acid replication.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of analogous pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, describes the use of Vilsmeier reagent for functionalizing pyrimidine cores under controlled temperatures (0–50°C). Optimization strategies include:

- Adjusting reaction time (e.g., 10 minutes to 7 hours) to balance yield and purity .

- Exploring solvent systems (e.g., DMF, methanol) to improve solubility of intermediates.

- Introducing catalysts (e.g., acid/base) to enhance regioselectivity, as seen in esterification steps for related compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substituent positions and detecting tautomeric forms (e.g., keto-enol equilibria in dihydropyrimidinones) .

- HRMS (ESI-TOF) : Validates molecular weight and fragmentation patterns, especially for detecting labile ester groups .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination using SHELX software?

- Methodological Answer :

- Use SHELXL ’s iterative refinement tools to adjust anisotropic displacement parameters and occupancy rates for disordered atoms .

- Validate models with WinGX -integrated tools (e.g., R-factor analysis, difference Fourier maps) to detect omitted solvent molecules or misplaced hydrogen bonds .

- Cross-reference with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in ring conformation .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Modify the pyrimidine core : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at the 2- or 4-positions to enhance electrophilicity, as demonstrated in ATPase inhibitors .

- Functionalize the ester group : Replace the methyl ester with bulkier substituents (e.g., benzyl, trifluoromethyl) to study steric effects on biological activity .

- Incorporate bioisosteres : Substitute the ethyl group with heterocycles (e.g., thietane, morpholine) to improve solubility or target affinity, as seen in related pyridazine derivatives .

Q. How should researchers analyze anisotropic displacement parameters in the crystal structure of this compound?

- Methodological Answer :

- Use ORTEP for Windows to visualize thermal ellipsoids and identify regions of high flexibility (e.g., ester side chains) .

- Apply SHELXL’s SIMU/DELU restraints to model correlated motion in the pyrimidine ring and mitigate overfitting .

- Compare displacement parameters with temperature factors from related structures (e.g., coumarin esters) to assess lattice stability .

Q. What steps should be taken when inconsistent NMR data arises during structural elucidation?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals, particularly in aromatic or diastereotopic proton environments .

- Validate via X-ray diffraction : Resolve tautomeric or conformational ambiguities by comparing experimental bond lengths/angles with crystallographic data .

- Re-examine synthetic intermediates: Trace impurities (e.g., unreacted starting materials) using LC-MS or TLC .

Data Contradiction and Validation

Q. How can computational methods complement experimental data in refining the structure of this compound?

- Methodological Answer :

- DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian) and compare with experimental values to validate tautomer ratios .

- Molecular docking : Screen derivatives for potential binding modes (e.g., with ATPase enzymes) to prioritize synthetic targets .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonds, π-stacking) to explain packing discrepancies in crystallographic datasets .

Methodological Tools and Pipelines

Q. What are the best practices for integrating SHELX programs into small-molecule crystallography workflows?

- Methodological Answer :

- Data collection : Use SHELXC for data scaling and SHELXD for automated phase determination in high-throughput pipelines .

- Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals, common in esters with flexible substituents .

- Validation : Leverage PLATON or CCDC Mercury to check for missed symmetry or solvent-accessible voids post-refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.